molecular formula C17H13N1O3 B1143285 4-Benzyloxy-alpha-cyanocinnamic acid CAS No. 162882-36-2

4-Benzyloxy-alpha-cyanocinnamic acid

Cat. No.: B1143285
CAS No.: 162882-36-2
M. Wt: 279.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-alpha-cyanocinnamic acid is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, a cyano group, and a cinnamic acid moiety.

Preparation Methods

The synthesis of 4-Benzyloxy-alpha-cyanocinnamic acid typically involves the following steps:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-alpha-cyanocinnamic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Benzyloxy-alpha-cyanocinnamic acid can be compared with other similar compounds, such as:

Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQASXVJGRZKXLK-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162882-36-2
Record name 4-Benzyloxy-alpha -cyanocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) in the analysis of DNA adducts?

A1: this compound (BCC) serves as a matrix in Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry. [] In this technique, the matrix plays a crucial role in absorbing laser energy, leading to the desorption and ionization of analyte molecules, in this case, DNA adducts. The choice of matrix significantly influences the sensitivity and resolution of the analysis. The study investigated BCC alongside other matrices to determine their effectiveness in detecting low concentrations (femtomole levels) of specific DNA adducts formed by polycyclic aromatic hydrocarbons (PAHs) and steroids. []

Q2: Why is analyzing DNA adducts important in cancer research?

A2: The formation of DNA adducts, which occurs through the covalent binding of molecules like PAHs and steroids to DNA, is considered a crucial early step in the development of cancer. [] Analyzing these adducts allows researchers to gain insights into the mechanisms of carcinogenesis. By identifying and characterizing these adducts, scientists can better understand how specific substances might initiate tumor development and potentially develop strategies for early detection and prevention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.